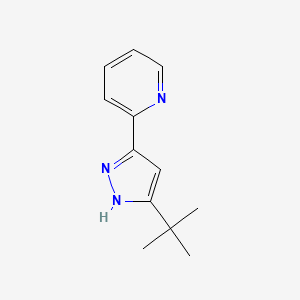

2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine

Description

Significance of Pyrazole-Pyridine Architectures in Modern Coordination Chemistry and Catalysis

Pyrazole-pyridine architectures have emerged as highly versatile and tunable bidentate nitrogen-donor ligands in transition-metal chemistry. acs.org These ligands are analogous to the well-studied 2,2'-bipyridine, but the incorporation of a pyrazole (B372694) ring introduces unique characteristics. researchgate.net The pyrazole moiety can be easily modified, allowing for fine-tuning of the ligand's steric and electronic properties. acs.org Pyrazole-substituted pyridines can be broadly categorized based on the point of attachment between the two rings. Ligands like 2-(1H-pyrazol-1-yl)pyridine (1-PzPy) and 2-(1H-pyrazol-3-yl)pyridine (3-PzPy) represent two common isomers with distinct coordination behaviors. acs.org

The 3-PzPy series, to which 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine belongs, is particularly versatile, capable of acting as both L₂ (neutral, two-electron donor) and LX-type (anionic, two-electron donor) ligands after deprotonation of the pyrazole N-H group. acs.orgbohrium.com This proton-responsive nature makes them valuable in catalysis, where the pyrazole N-H group can act as a hydrogen bond donor or engage in metal-ligand cooperativity. acs.orgnih.gov The structural diversity of pyrazolylpyridine ligands has facilitated their use in a wide array of synthetic applications, including cross-coupling reactions, C-H activation, photocatalysis, and asymmetric catalysis. acs.orgbohrium.com Their ability to form stable complexes with a variety of transition metals has led to the development of catalysts with enhanced reactivity and selectivity compared to those based on traditional bipyridine ligands. acs.org

Distinctive Structural and Electronic Features of this compound as a Ligand Framework

This compound is a bidentate ligand that coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole ring. The key feature that distinguishes this ligand is the presence of a bulky tert-butyl group at the 5-position of the pyrazole ring.

Structural Features:

Steric Hindrance: The tert-butyl group is known for its significant steric bulk. This large group can influence the coordination geometry of the resulting metal complex, preventing the formation of certain isomers or limiting the number of ligands that can coordinate to the metal center. This steric control can be exploited to enhance selectivity in catalytic reactions.

Bite Angle: Like other 2-(pyrazol-3-yl)pyridine ligands, it forms a five-membered chelate ring upon coordination. Structural studies on related C-linked pyrazolylpyridines show they tend to remain coplanar upon complex formation, unlike N-linked isomers which often lose planarity due to steric congestion. tandfonline.com This planarity can influence the electronic communication within the complex.

Electronic Features:

Electron Donation: The tert-butyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyrazole ring, which in turn enhances the donor strength of the coordinating pyrazole nitrogen atom. This can lead to stronger metal-ligand bonds and affect the redox properties of the metal center.

Protic Nature: The unsubstituted N-H group on the pyrazole ring makes the ligand "protic." This proton can be removed to form an anionic pyrazolate ligand, which is a stronger σ-donor. acs.org This proton-responsive behavior is crucial for catalytic cycles that involve proton transfer steps. nih.gov The coordination to a Lewis acidic metal center increases the acidity of this N-H proton. nih.gov

Overview of Research Trajectories for this compound and its Symmetrical Analogues

While research specifically detailing the coordination chemistry of the asymmetric this compound is limited in the surveyed literature, extensive studies have been conducted on its symmetrical, tridentate analogue, 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine (C4-BPP) . The research on C4-BPP provides significant insight into the potential applications and coordination behavior of pyrazole-pyridine ligands bearing the 5-tert-butyl-pyrazolyl moiety.

The primary research trajectory for C4-BPP has been in the field of lanthanide and actinide coordination chemistry , with a focus on the separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) in nuclear fuel reprocessing. researchgate.netacs.orgrsc.orgnih.gov The nitrogen donor atoms in these ligands are considered "soft" donors and exhibit preferential binding to the "softer" actinides over the "harder" lanthanides. acs.org

Key findings from studies on C4-BPP include:

Selective Complexation: C4-BPP demonstrates a significant preference for complexing with trivalent actinides like Curium(III) and Americium(III) over trivalent lanthanides such as Europium(III). acs.orgnih.gov This selectivity is crucial for separation processes.

Solvent Extraction: In the presence of a lipophilic anion like 2-bromohexanoic acid, C4-BPP has been shown to be a highly effective extractant, achieving excellent separation factors. rsc.orgnih.govresearchgate.net For instance, a separation factor for Am(III)/Eu(III) of approximately 200 has been reported. researchgate.net

Stoichiometry and Stability: Time-resolved laser fluorescence spectroscopy (TRLFS) studies have been used to determine the stoichiometry and stability constants of the formed complexes. Cm(III) typically forms stable 1:3 complexes ([Cm(C4-BPP)₃]³⁺), whereas Eu(III) complexation can be influenced by steric hindrance and the presence of other coordinating species. acs.orgnih.gov The steric demand of the tert-butyl groups is thought to be a key factor in the differing complexation behavior between actinides and lanthanides. researchgate.netnih.gov

The table below summarizes the stability constants for the complexation of Cm(III) and Eu(III) with C4-BPP.

| Metal Ion | Complex Species | Log β' | Reference |

|---|---|---|---|

| Cm(III) | [Cm(C4-BPP)]³⁺ | 7.2 ± 0.4 | acs.org |

| Cm(III) | [Cm(C4-BPP)₂]³⁺ | 10.1 ± 0.5 | acs.org |

| Cm(III) | [Cm(C4-BPP)₃]³⁺ | 11.8 ± 0.6 | acs.org |

| Eu(III) | [Eu(C4-BPP)]³⁺ | 4.9 ± 0.2 | acs.org |

| Eu(III) | [Eu(C4-BPP)₂]³⁺ | 8.0 ± 0.4 | acs.org |

The research on symmetrical pincer-type bis(pyrazolyl)pyridine ligands has also extended into catalysis and the development of functional materials like spin-crossover (SCO) complexes and coordination polymers. researchgate.netnih.govmdpi.com While the asymmetric this compound would act as a bidentate ligand, the extensive work on its tridentate C4-BPP analogue highlights the significant impact of the 5-tert-butyl-pyrazolyl group on coordination chemistry, suggesting a rich area for future investigation into the catalytic and material properties of complexes derived from this asymmetric building block.

Structure

2D Structure

3D Structure

Properties

CAS No. |

215323-54-9 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)11-8-10(14-15-11)9-6-4-5-7-13-9/h4-8H,1-3H3,(H,14,15) |

InChI Key |

CMYVQGDPGNRRDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 2 5 Tert Butyl 1h Pyrazol 3 Yl Pyridine

General Synthetic Strategies for Pyrazolylpyridine Ligands

The synthesis of pyrazolylpyridine ligands, which are analogues of 2,2'-bipyridine, is well-established in organic chemistry. A primary and widely employed method involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This approach allows for the formation of the pyrazole (B372694) ring attached to a pyridine (B92270) moiety.

Another versatile strategy is the reaction of an appropriately substituted acetylpyridine with an acetal, followed by cyclization with hydrazine. For instance, 2-acetylpyridine (B122185) can be condensed with N,N-dimethylformamide diethyl acetal, and the resulting intermediate is then treated with hydrazine to yield 2-(1H-pyrazol-3-yl)pyridine. This method is adaptable for creating a variety of substituted pyrazolylpyridines by modifying the starting acetylpyridine or the hydrazine derivative.

Furthermore, multicomponent reactions have emerged as an efficient pathway to structurally diverse 2-(pyrazol-3-yl)pyridines. These reactions can involve, for example, an ethynylpyridine, a hydrazine derivative, and another component to construct the pyrazole ring in a single step.

Specific Synthetic Approaches to 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine

The synthesis of this compound is typically achieved through the cyclization of a specific β-diketone with hydrazine. The key precursor for this synthesis is 1-(pyridin-2-yl)-4,4-dimethyl-1,3-pentanedione . This diketone can be synthesized via a Claisen condensation reaction between ethyl picolinate (B1231196) and pinacolone, using a strong base such as sodium hydride or sodium ethoxide.

Once the diketone is obtained, its reaction with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, leads to the formation of the pyrazole ring. The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to yield the final product, this compound. The tert-butyl group is positioned at the 5-position of the pyrazole ring due to the regioselectivity of the cyclization reaction with the unsymmetrical diketone.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Ethyl picolinate, Pinacolone | Sodium hydride or Sodium ethoxide | 1-(Pyridin-2-yl)-4,4-dimethyl-1,3-pentanedione |

| 2 | 1-(Pyridin-2-yl)-4,4-dimethyl-1,3-pentanedione | Hydrazine hydrate | This compound |

Preparation of Bis-Pyrazolylpyridine Analogues, including 2,6-Bis(5-tert-Butyl-1H-pyrazol-3-yl)pyridine

The synthesis of bis-pyrazolylpyridine analogues, such as 2,6-Bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine , follows a similar synthetic logic but starts with a pyridine derivative functionalized at both the 2 and 6 positions. The common precursor for this synthesis is 2,6-diacetylpyridine (B75352).

The synthesis commences with the Claisen condensation of 2,6-diacetylpyridine with a suitable ester, such as ethyl pivalate, in the presence of a strong base. This reaction forms the corresponding bis(β-diketone). Subsequent treatment of this intermediate with hydrazine hydrate results in the simultaneous formation of two pyrazole rings, yielding the desired 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine. This ligand is of particular interest in coordination chemistry due to its tridentate N-donor framework. researchgate.netnih.govrsc.orgacs.org

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 2,6-Diacetylpyridine, Ethyl pivalate | Strong base (e.g., NaH) | Bis(β-diketone) intermediate |

| 2 | Bis(β-diketone) intermediate | Hydrazine hydrate | 2,6-Bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine |

Chemical Modifications and Functionalization of the Pyrazole and Pyridine Moieties

The this compound scaffold offers several sites for chemical modification, allowing for the fine-tuning of its electronic and steric properties.

Pyrazole Moiety:

N-Alkylation: The NH group of the pyrazole ring is a common site for functionalization. It can be readily alkylated using various alkyl halides in the presence of a base. This modification can influence the ligand's solubility and coordination properties.

Halogenation: The pyrazole ring can undergo electrophilic halogenation, typically at the 4-position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). beilstein-archives.org This introduces a handle for further cross-coupling reactions.

Pyridine Moiety:

Substitution: The pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution reactions, depending on the desired substituent and its position. For instance, nitration or halogenation can be achieved under specific conditions.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, which can alter the electronic properties of the ligand and provide a site for further reactions.

These modifications are crucial for developing new ligands with tailored properties for various applications in catalysis and materials science.

Catalytic Applications of Metal Complexes Derived from 2 5 Tert Butyl 1h Pyrazol 3 Yl Pyridine Systems

Mechanistic Considerations and Metal-Ligand Cooperativity in Catalytic Cycles

A key feature of catalysis with protic pyrazole (B372694) complexes is the potential for metal-ligand cooperativity (MLC). nih.gov The N-H group of the pyrazole ring can act as a proton-responsive site, participating directly in bond activation and formation steps. nih.govmdpi.com This bifunctional catalysis, where both the metal center and the ligand are actively involved, can open up low-energy reaction pathways that are inaccessible to catalysts with non-protic ligands. nih.gov

Pincer-type complexes, such as those based on the 2,6-bis(1H-pyrazol-3-yl)pyridine framework, are excellent platforms for studying MLC. nih.gov The ligand's protic N-H arms can be deprotonated, altering the electron density at the metal center and creating a basic site on the ligand. This reversible proton transfer is central to many catalytic cycles. nih.gov For example, in the catalytic disproportionation of hydrazine (B178648) to ammonia (B1221849) and dinitrogen by an iron complex, the pyrazole N-H groups are proposed to facilitate proton transfer steps, enabling the cleavage of the N-N bond. mdpi.com

The cooperative action of Lewis acidic boron centers tethered to a pyridine(dipyrazole) ligand and a first-row transition metal center has been shown to be effective for the capture and activation of small molecules like hydrazine (N₂H₄). nih.gov While the Lewis acids are essential for binding the substrate, the identity of the metal ultimately determines whether N-N bond scission occurs. nih.gov Such cooperative mechanisms, involving proton transfer or interaction with secondary coordination sphere groups, are inspired by the active sites of metalloenzymes and represent a powerful strategy in catalyst design. nih.govnih.gov

Strategies for Fine-Tuning Catalytic Performance through Ligand Modification and Electronic Effects

The catalytic performance of metal complexes derived from pyrazolylpyridine systems can be systematically tuned by modifying the ligand structure. Altering the substituents on either the pyrazole or pyridine (B92270) rings can induce significant steric and electronic effects, which in turn influence the activity, selectivity, and stability of the catalyst. researchgate.net

Electronic effects are particularly crucial in tuning catalytic rates. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ligand backbone modifies the electron density at the metal center. rsc.org In the context of water oxidation, this can alter the redox potentials of the catalytic intermediates and affect the kinetics of key steps like O-O bond formation. rsc.orgnih.gov For instance, in a series of bis(pyrazol-1-ylmethyl)pyridine-ligated copper complexes, modifying the pyrazole substituents from phenyl (EWG-like) to methyl (EDG) resulted in a significant increase in the turnover frequency for water oxidation. rsc.org Similarly, for dinuclear ruthenium WOCs, it was found that EWGs on the ancillary ligands drastically reduced catalytic rates, highlighting the sensitivity of the catalytic cycle to the electronic environment of the metal centers. rsc.org

These principles allow for the rational design of catalysts. By systematically varying ligand electronics, one can optimize the catalyst's properties for a specific application, balancing factors like catalytic activity and stability. rsc.orgrsc.org This approach of fine-tuning through ligand modification is a cornerstone of modern catalyst development. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 2 5 Tert Butyl 1h Pyrazol 3 Yl Pyridine Complexes

Single-Crystal X-ray Diffraction for Elucidating Solid-State Metal-Ligand Architectures

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of metal complexes.

In zinc(II) and copper(II) complexes with similar tridentate ligands, the metal centers adopt distorted trigonal pyramidal and square pyramidal geometries, respectively. mdpi.com The coordination bond distances are a key piece of information derived from these studies. For instance, the Zn–N(pyrazolyl) bond lengths are typically slightly longer than the Zn–N(pyridine) bond lengths. mdpi.com In a d⁹ copper(II) complex, Jahn-Teller distortion can lead to elongated axial bonds. mdpi.com This level of structural detail is essential for interpreting spectroscopic data and rationalizing the reactivity of the complexes.

| Parameter | Value (Å or °) |

|---|---|

| Zn–N(pyrazolyl) Bond Length | 2.252 - 2.267 |

| Zn–N(pyridine) Bond Length | 2.095 - 2.096 |

| N(pyrazolyl)–Zn–N(pyrazolyl) Bond Angle | 148.76 - 148.85 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior, Spin-State Analysis, and Bond Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For diamagnetic complexes, ¹H and ¹³C NMR provide detailed information about the ligand's coordination environment. Upon complexation, shifts in the resonance signals of the ligand's protons and carbons indicate the points of metal binding.

In the case of paramagnetic complexes, such as those involving f-block elements (lanthanides and actinides) or certain transition metals, the NMR signals are significantly affected by the unpaired electrons. These paramagnetically shifted NMR signals can provide unique insights into the electronic structure and bonding characteristics of the complex. nsf.govnih.gov

A notable application is the use of ¹⁵N NMR to probe the degree of covalency in metal-nitrogen bonds. In a study of americium(III) and lanthanide(III) complexes with C4-BPP, a significant difference in the chemical shifts of the coordinating nitrogen atoms was observed. acs.org The Am(III) complex exhibited a ¹⁵N chemical shift of approximately 260 ppm, a much larger shift than that observed for the corresponding lanthanide complexes. acs.org This large paramagnetic shift is indicative of a greater degree of covalent character in the Am(III)–N bond compared to the more ionic Ln(III)–N bond. acs.org This finding is crucial for understanding the selective extraction of actinides over lanthanides. acs.org

| Complex | Observed ¹⁵N NMR Shift (ppm) | Interpretation |

|---|---|---|

| Am(III)-C4-BPP | ~260 | Significant covalent character in Am-N bond |

| Ln(III)-C4-BPP | Significantly smaller shift | Predominantly ionic character in Ln-N bond |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Fingerprints

IR and UV-Vis spectroscopy are fundamental techniques for characterizing metal complexes. IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that can confirm the coordination of the ligand. Changes in the vibrational frequencies of the pyridine (B92270) and pyrazole (B372694) rings, such as the C=N and C=C stretching modes, upon complexation can verify the involvement of the nitrogen atoms in binding to the metal center.

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The free ligand typically displays intense absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic rings. mdpi.com Upon complexation with a metal ion, these bands may shift in energy (red or blue shift), indicating a change in the electronic environment of the ligand. mdpi.com For transition metal complexes, additional, weaker absorption bands may appear in the visible region, which are assigned to d-d electronic transitions. The energy and intensity of these bands are dictated by the geometry of the complex and the nature of the metal ion.

| Species | Absorption Band (nm) | Assignment |

|---|---|---|

| Ligand (L) | 242 | π-π |

| 307 | n-π | |

| Cu(II) Complex [CuCl₂(L)] | 256 | π-π* (red-shifted) |

| 326 | n-π* (red-shifted) | |

| 700 | d-d transition |

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) for Lanthanide/Actinide Speciation and Dynamics in Solution

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is an exceptionally sensitive technique used to study the coordination chemistry of fluorescent metal ions, particularly lanthanides like Europium(III) and actinides like Curium(III), at trace concentrations. nih.gov By exciting the sample with a laser pulse and measuring the subsequent fluorescence decay over time, TRLFS can determine the stoichiometry of the complexes formed in solution, their stability constants, and information about the metal ion's inner coordination sphere. nih.gov

Extensive TRLFS studies on the complexation of Cm(III) and Eu(III) with C4-BPP have been conducted. These studies revealed the stepwise formation of complexes with varying metal-to-ligand ratios. For Cm(III), the formation of [Cm(C4-BPP)n]³⁺ complexes with n = 1, 2, and 3 was identified. acs.org In contrast, for Eu(III), only the formation of [Eu(C4-BPP)m]³⁺ with m = 1 and 2 was observed; the 1:3 complex did not form, likely due to steric hindrance from the bulky tert-butyl groups. acs.org This difference in complexation behavior is a key factor in the selective separation of Cm(III) from Eu(III). acs.orgnih.gov The fluorescence lifetime of the complexes also provides information about the number of water molecules coordinated to the metal ion. Longer lifetimes, such as those observed for the [Eu(C4-BPP)₂(2-bromohexanoate)m] complexes, indicate the absence of quenching water molecules in the inner coordination sphere. nih.gov

| Metal Ion | Complex Species Formed | Log Stability Constant (log β') | Fluorescence Lifetime (µs) |

|---|---|---|---|

| Cm(III) | [Cm(C4-BPP)]³⁺ | 7.2 ± 0.4 | N/A |

| [Cm(C4-BPP)₂]³⁺ | 10.1 ± 0.5 | N/A | |

| [Cm(C4-BPP)₃]³⁺ | 11.8 ± 0.6 | 413 ± 20 (in organic phase) | |

| Eu(III) | [Eu(C4-BPP)]³⁺ | 4.9 ± 0.2 | N/A |

| [Eu(C4-BPP)₂]³⁺ | 8.0 ± 0.4 | N/A | |

| [Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺ | N/A | 1473 ± 74 |

Mass Spectrometry Techniques for Molecular Weight and Stoichiometry Confirmation of Complexes

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and stoichiometry of newly synthesized metal complexes. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for the analysis of charged metal complexes, as they can transfer ions from solution to the gas phase with minimal fragmentation.

In the study of 2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine complexes, ESI-MS is used to verify the formation of the desired metal-ligand species. The resulting mass spectrum would show peaks corresponding to the molecular ion of the complex, [M+L]⁺, [M+2L]²⁺, etc., or fragments thereof. The isotopic distribution pattern of the peaks can also be used to confirm the elemental composition, as many metals have distinctive isotopic signatures. For example, preliminary ESI-MS studies have been used to qualitatively explore the formation of lanthanide complexes with related ligands, providing initial evidence for the species that are later quantified by techniques like TRLFS. researchgate.net

| Observed Ion | Theoretical m/z | Interpretation |

|---|---|---|

| [Eu(C4-BPP)₂(NO₃)₂]⁺ | 972.3 | Confirms 1:2 Eu:Ligand stoichiometry with two counter-ions |

| [Eu(C4-BPP)₂(NO₃)]²⁺ | 455.1 | Confirms 1:2 Eu:Ligand stoichiometry with one counter-ion |

| [Eu(C4-BPP)₂]³⁺ | 282.8 | Confirms the core 1:2 Eu:Ligand cation |

*Note: Theoretical m/z values are approximate and calculated using the most abundant isotopes (¹⁵³Eu, ¹⁴N, ¹²C, ¹⁶O, ¹H). C4-BPP molecular weight = 350.46 g/mol.

Computational and Theoretical Investigations of 2 5 Tert Butyl 1h Pyrazol 3 Yl Pyridine Ligands and Their Complexes

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and geometric properties of molecules. nih.gov For pyridylpyrazole-based ligands, DFT calculations provide crucial information about their ground-state geometries, electronic distribution, and frontier molecular orbitals.

Theoretical studies on related pyridylpyrazole compounds have successfully employed DFT methods, such as B3LYP with a 6-31G(d) basis set, to determine their most stable conformations. nih.gov Geometry optimization calculations for similar molecules indicate that a planar conformation, where all atoms lie within the same plane, is often the most stable arrangement. nih.gov This planarity is crucial for effective chelation with metal ions.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, in the related compound 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the HOMO-LUMO energy gap has been calculated to understand its electronic behavior. nih.gov These calculations help in predicting the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the positive and negative regions of a molecule. In a similar pyrazole (B372694) derivative, (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, the MEP map showed negative potential regions around the electronegative nitrogen and oxygen atoms, indicating these as likely coordination sites. researchgate.net Such analyses are fundamental to understanding how 2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine would interact with metal centers.

Table 1: Calculated Electronic Properties for a Related Pyridylpyrazole Compound

| Property | Value |

|---|---|

| HOMO Energy | Data not available for the specific compound |

| LUMO Energy | Data not available for the specific compound |

| HOMO-LUMO Gap | Data not available for the specific compound |

Note: Specific values for this compound are not available in the searched literature. Data is representative of what is typically calculated for similar compounds.

Elucidation of Reaction Mechanisms and Energy Profiles in Catalytic Pathways

Computational studies are instrumental in mapping out the intricate details of catalytic cycles. For complexes involving protic pyrazole ligands, DFT can be used to calculate the energy profiles of proposed reaction pathways, identify transition states, and determine reaction intermediates. This provides a step-by-step understanding of how a catalyst facilitates a chemical transformation.

For example, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been computationally investigated for their catalytic activity in processes like the dehydrogenation of formic acid. mdpi.com Theoretical calculations can help elucidate the role of the pyrazole's N-H group, which can participate in metal-ligand cooperation to facilitate catalytic steps. mdpi.com By modeling the entire catalytic cycle, researchers can determine the rate-determining step and rationally design more efficient catalysts.

While specific DFT studies on the catalytic applications of this compound are not detailed in the provided search results, the methodologies applied to similar protic pyrazole complexes are directly transferable. Such studies would involve calculating the Gibbs free energy at each stage of the proposed mechanism, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination, to construct a comprehensive energy profile.

Analysis of Metal-Ligand Bonding Nature and Orbital Interactions

Understanding the nature of the bond between a metal center and a ligand is crucial for predicting the stability and reactivity of coordination complexes. Computational methods provide invaluable tools for analyzing these interactions.

In complexes of the related ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) with actinides and lanthanides, significant differences in the metal-ligand bond have been observed. acs.org NMR data, supported by theoretical interpretations, revealed that the coordinating nitrogen atoms in an Americium(III) complex showed a chemical shift of 260 ppm, which is indicative of a greater degree of covalent character in the Am(III)-N bond compared to the corresponding lanthanide(III)-N bond. acs.org This difference in covalency is a key factor in the selective complexation of actinides over lanthanides. researchgate.netrsc.org

DFT calculations can further probe the nature of these bonds through various analysis techniques, such as Natural Bond Orbital (NBO) analysis. This method allows for the quantification of charge transfer between the metal and ligand orbitals and provides insights into the donor-acceptor interactions that constitute the coordinate bond. Although specific NBO analysis for this compound complexes was not found, this approach is standard for characterizing the electronic structure and bonding in such systems.

Prediction of Spectroscopic Properties and Understanding of Non-Covalent Interactions

Computational chemistry plays a significant role in interpreting and predicting the spectroscopic properties of molecules. DFT calculations can be used to compute vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. For the related compound (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, DFT calculations were used to compute its UV-Vis spectrum, identifying the electronic transitions responsible for the observed absorption bands, such as π-π* and n-π* transitions. researchgate.net

Furthermore, computational methods are essential for studying non-covalent interactions, which are critical in determining the supramolecular structure and packing in the solid state. mst.edu These weak interactions, such as hydrogen bonding and π-π stacking, govern the self-assembly of molecules. nih.govnih.gov For pyrimidine, a related nitrogen-containing heterocycle, computational models of molecular clusters have been used to understand how weak C–H···N interactions in the crystalline state lead to shifts in its Raman spectrum compared to the liquid phase. mst.edu Similar computational approaches could be applied to this compound to understand its solid-state behavior and the influence of intermolecular forces.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-bis(5-tert-Butyl-1H-pyrazol-3-yl)pyridine (C4-BPP) |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol |

| (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol |

| Iridium(III) |

| Americium(III) |

| Lanthanide(III) |

Specialized Applications and Future Research Directions

Application in Nuclear Material Reprocessing: Advanced Actinide/Lanthanide Separation Chemistry

A critical challenge in the nuclear fuel cycle is the separation of minor actinides (An) from lanthanides (Ln), as both groups of elements exist predominantly in the +3 oxidation state and exhibit similar ionic radii and coordination chemistry. nih.gov Ligands based on the 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine framework, particularly the tridentate ligand 2,6-bis(5-tert-Butyl-1H-pyrazol-3-yl)pyridine (C4-BPP), have emerged as highly effective agents for this separation process. bohrium.com

Research into the liquid-liquid extraction capabilities of C4-BPP has revealed its exceptional selectivity for trivalent actinides like Americium(III) and Curium(III) over trivalent lanthanides such as Europium(III) and Neodymium(III). nih.govresearchgate.net In extraction systems using a lipophilic anion source like 2-bromohexanoic acid, C4-BPP demonstrates a remarkable ability to preferentially extract Am(III). nih.gov This results in significantly high separation factors, a key metric for evaluating the efficiency of the separation process. For instance, the separation factor for Americium(III) over Europium(III) (SFAm/Eu) can reach approximately 200, a considerable improvement over structurally related ligands. nih.govresearchgate.netresearchgate.net

Table 1: Comparison of Separation Factors for Actinide/Lanthanide Separation

| Ligand | Separation System | SFAm(III)/Eu(III) | SFAm(III)/Nd(III) | Reference |

|---|---|---|---|---|

| C4-BPP | TPH/1-octanol with 2-bromohexanoic acid | ~200 | ~60 | nih.govresearchgate.net |

| C5-BPP | TPH/1-octanol with 2-bromohexanoic acid | ~100 | Not Reported | researchgate.netresearchgate.net |

The origin of this selectivity lies in the distinct coordination behavior of C4-BPP with actinides versus lanthanides. Time-resolved laser fluorescence spectroscopy (TRLFS) studies have shown that Cm(III), an actinide, forms stable 1:3 complexes with C4-BPP, denoted as [Cm(C4-BPP)₃]³⁺. nih.govresearchgate.netrsc.org In contrast, the larger Eu(III) ion is sterically hindered by the bulky tert-butyl groups on the ligand, preventing the formation of a stable 1:3 complex. nih.govacs.org Instead, Eu(III) forms a ternary complex, [Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺, where the lipophilic anion also participates in the coordination sphere. nih.govresearchgate.netrsc.org This difference in complex stoichiometry is the primary driver for the selective separation. nih.gov Furthermore, NMR studies suggest a greater degree of covalent bonding in the actinide-nitrogen bond compared to the more ionic lanthanide-nitrogen bond, which further contributes to the observed selectivity. acs.org

Table 2: Complex Species Formed with C4-BPP in Extraction Studies

| Metal Ion | Dominant Complex Species | Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| Curium(III) | [Cm(C4-BPP)₃]³⁺ | 1:3 | nih.govrsc.org |

| Europium(III) | [Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺ | 1:2 (with co-ligand) | nih.govresearchgate.netresearchgate.net |

Potential in Materials Science: Development of Luminescent Complexes for Optoelectronic Devices (e.g., OLEDs)

The this compound structure is a promising scaffold for designing ligands for luminescent materials, particularly for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net When complexed with lanthanide ions (such as Eu³⁺, Tb³⁺, and Sm³⁺), these ligands can act as "antennas," efficiently absorbing UV or near-UV light and transferring that energy to the metal center, which then emits light at its characteristic, sharp wavelength. nih.govacs.org This "antenna effect" is crucial for overcoming the inherently weak light absorption of lanthanide ions themselves. researchgate.net

The photophysical properties of the resulting metal complex are highly dependent on the ligand's structure. researchgate.net The pyridine-pyrazole framework provides a rigid coordination environment that can protect the lanthanide ion from non-radiative deactivation pathways, thereby enhancing luminescence efficiency. The tert-butyl group can also contribute to this shielding effect and improve the solubility and processability of the complexes in organic solvents, which is advantageous for device fabrication.

While specific OLED devices incorporating this compound have not been extensively reported, the broader class of pyrazolyl-pyridine ligands has been successfully used to create highly luminescent lanthanide complexes. mdpi.comnih.gov Research in this area focuses on tuning the electronic properties of the ligand to optimize the energy transfer to different lanthanide ions, enabling the production of materials that emit across the visible spectrum, a key requirement for full-color displays.

Table 3: Common Lanthanide Emitters and Their Characteristic Colors

| Lanthanide Ion | Typical Emission Color | Key Electronic Transition |

|---|---|---|

| Europium(III) (Eu³⁺) | Red | ⁵D₀ → ⁷F₂ |

| Terbium(III) (Tb³⁺) | Green | ⁵D₄ → ⁷F₅ |

| Samarium(III) (Sm³⁺) | Orange-Red | ⁴G₅/₂ → ⁶H₇/₂ |

| Dysprosium(III) (Dy³⁺) | Yellow | ⁴F₉/₂ → ⁶H₁₃/₂ |

Role in Biological Sensing and Diagnostics (e.g., Luminescent Lanthanide Probes)

The unique photophysical properties of lanthanide complexes—namely their long luminescence lifetimes, large Stokes shifts, and sharp, line-like emission bands—make them exceptionally well-suited for applications in biological sensing and diagnostics. researchgate.net Ligands derived from this compound can be designed to create luminescent lanthanide probes that respond to specific biological analytes or changes in their environment (e.g., pH, ion concentration). rsc.org

The general principle behind these probes involves a molecular recognition event that triggers a change in the lanthanide's luminescence. rsc.org This can occur through several mechanisms:

Modulation of the Antenna Effect: The binding of an analyte to the ligand can enhance or quench the energy transfer from the ligand to the lanthanide ion.

Changes in the Coordination Sphere: Displacement of solvent molecules (like water) from the lanthanide's inner coordination sphere by an analyte can lead to a significant increase in luminescence intensity and lifetime, as water is an efficient quencher of lanthanide emission.

Analyte-Induced Structural Changes: The analyte can cause a conformational change in the ligand that alters the symmetry around the lanthanide ion, leading to a change in the emission spectrum.

For example, similar pyridine-pyrazole based lanthanide complexes have been developed as fluorescent probes for detecting antibiotics and other biologically relevant molecules. mdpi.com The design of such probes based on the this compound scaffold would involve incorporating specific binding sites for the target analyte into the ligand structure, creating a highly selective and sensitive diagnostic tool.

Strategic Design of Next-Generation Ligands for Enhanced Performance in Targeted Applications

The this compound moiety is an adaptable platform for the strategic design of next-generation ligands. researchgate.netmdpi.com By systematically modifying its structure, researchers can fine-tune the properties of the resulting metal complexes for enhanced performance in specific applications.

Key design strategies include:

Steric Tuning: As demonstrated in actinide/lanthanide separation, altering the size and shape of substituents (e.g., replacing a tert-butyl group with a neopentyl group) can precisely control the steric crowding around the metal center. nih.govresearchgate.net This strategy can be used to impart shape and size selectivity for different metal ions.

Electronic Modification: Introducing electron-donating or electron-withdrawing groups onto the pyridine (B92270) or pyrazole (B372694) rings can modify the ligand's electronic structure. This is crucial for tuning the absorption and emission properties of luminescent complexes for OLEDs and for optimizing the energy levels of the ligand's triplet state to ensure efficient energy transfer to the desired lanthanide ion.

Functionalization: Appending specific functional groups to the ligand scaffold can introduce new capabilities. For biological sensing, this could involve adding a receptor unit that selectively binds a target biomolecule. nih.gov For enhancing solubility and processability in materials science, long alkyl chains or other solubilizing groups can be incorporated.

The combination of experimental synthesis and computational modeling allows for a rational design approach, where the properties of new ligands can be predicted before their synthesis, accelerating the discovery of materials with superior performance for targeted applications. bohrium.com

Q & A

Q. What are the common synthetic routes for 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via multi-step reactions involving palladium catalysts (e.g., palladium diacetate) and tert-butyl alcohol under inert atmospheres . Key steps include coupling reactions between pyridine and pyrazole derivatives, with cesium carbonate often used as a base. Reproducibility hinges on strict control of reaction parameters (40–100°C for 5.5–17 hours) and purification methods (e.g., column chromatography). Confirm intermediate purity via NMR or LC-MS to avoid side products.

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of analytical techniques:

- X-ray crystallography for definitive stereochemical assignment (e.g., tert-butyl group orientation) .

- NMR spectroscopy (1H/13C) to verify substituent positions and hydrogen bonding in the pyrazole ring .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₃H₁₅F₃N₂O derivatives) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Store in a cool (<4°C), ventilated environment in airtight containers to prevent degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the tert-butyl group . Conduct periodic stability assays (e.g., HPLC purity checks) for long-term studies .

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate the role of the tert-butyl group in modulating reactivity or binding affinity?

- Perform computational modeling (DFT or MD simulations) to analyze steric effects of the tert-butyl group on π-π stacking or hydrogen bonding .

- Compare kinetic data (e.g., reaction rates) between tert-butyl and smaller alkyl analogs using stopped-flow techniques .

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters in host-guest systems .

Q. What methodologies resolve contradictions in reported spectroscopic data (e.g., unexpected shifts in NMR or IR spectra)?

- Validate spectral assignments using deuterated analogs or isotopic labeling to isolate signal contributions .

- Cross-reference with high-quality databases (e.g., PubChem-computed InChI keys) to rule out impurities .

- Replicate experiments under standardized conditions (pH 6.5 buffer systems as in ) to minimize solvent effects.

Q. How can cross-disciplinary approaches (e.g., materials science or pharmacology) leverage this compound’s unique properties?

- In catalysis: Screen for catalytic activity in cross-coupling reactions using tert-butyl-modified ligands .

- In drug discovery: Integrate molecular docking to assess interactions with biological targets (e.g., kinases) and validate via SPR-based binding assays .

Experimental Design & Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response or structure-activity relationships (SAR) involving this compound?

- Use nonlinear regression models (e.g., Hill equation) for dose-response curves .

- Apply multivariate analysis (PCA or PLS) to correlate substituent effects (e.g., tert-butyl vs. methyl) with activity .

Q. How should researchers design controlled experiments to isolate the tert-butyl group’s steric contributions?

- Synthesize and test isosteric analogs (e.g., cyclopropyl or adamantyl derivatives) under identical conditions .

- Employ blocked factorial designs to account for solvent polarity, temperature, and catalyst loading variables .

Safety & Compliance

Q. What safety protocols are essential when handling this compound in synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.